molecular formula C11H12ClNO6S B12673710 Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester CAS No. 139326-50-4

Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Cat. No.: B12673710
CAS No.: 139326-50-4
M. Wt: 321.73 g/mol
InChI Key: FUDCIMPBOLJFCN-UHFFFAOYSA-N
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Description

Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with a complex structure that includes acetic acid, a chlorinated nitrophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then esterified with isopropanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. Safety measures are also crucial due to the handling of chlorinated and nitro compounds.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the removal of the nitro group, forming amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound.

    4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar properties.

    2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, affecting its reactivity.

Uniqueness

Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

139326-50-4

Molecular Formula

C11H12ClNO6S

Molecular Weight

321.73 g/mol

IUPAC Name

propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfonylacetate

InChI

InChI=1S/C11H12ClNO6S/c1-7(2)19-11(14)6-20(17,18)10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3

InChI Key

FUDCIMPBOLJFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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